(R)-6-Fluoro-indan-1-ylamine
CAS No.: 790208-54-7
Cat. No.: VC2641423
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 790208-54-7 |
|---|---|
| Molecular Formula | C9H10FN |
| Molecular Weight | 151.18 g/mol |
| IUPAC Name | (1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine |
| Standard InChI | InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1 |
| Standard InChI Key | KZXWOWJBKSZXAL-SECBINFHSA-N |
| Isomeric SMILES | C1CC2=C([C@@H]1N)C=C(C=C2)F |
| SMILES | C1CC2=C(C1N)C=C(C=C2)F |
| Canonical SMILES | C1CC2=C(C1N)C=C(C=C2)F |
Introduction
(R)-6-Fluoro-indan-1-ylamine is a chiral fluorinated aromatic amine belonging to the class of indan derivatives. Its unique molecular structure and potential biological activity make it a compound of significant interest in medicinal chemistry and synthetic organic chemistry.
Synthesis
The synthesis of (R)-6-Fluoro-indan-1-ylamine typically involves multi-step reactions starting from indane derivatives:
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Functional Group Introduction: Fluorination at the 6th position of the indane ring.
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Amination: Addition of an amine group at the 1st position.
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Chiral Resolution or Catalysis: Use of chiral catalysts or auxiliaries to ensure enantioselectivity for the (R)-enantiomer.
Chemical Reactivity
The compound's reactivity is influenced by its fluorinated and aminated structure:
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Basicity: The lone pair on the nitrogen atom makes it weakly basic, allowing it to form salts with acids.
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Nucleophilicity: The amine group enables nucleophilic substitution reactions with electrophiles such as alkyl halides.
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Electrophilic Interactions: The fluorine atom enhances reactivity toward electrophiles by withdrawing electron density from the aromatic ring.
These properties make it a versatile building block for synthesizing complex organic molecules.
Biological Significance
(R)-6-Fluoro-indan-1-ylamine has garnered attention for its potential applications in medicinal chemistry:
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (S)-6-Fluoro-indan-1-ylamine | Opposite chiral configuration | Likely different biological activity |
| 6-Chloro-indan-1-ylamine | Chlorine instead of fluorine | Different reactivity due to chlorine |
| Indan-1-ylamine | No halogen substitution | Simpler structure, lacks fluorinated properties |
| (R)-4-Methyl-indan-1-ylamine | Methyl group instead of fluorine | Altered chemical reactivity |
The fluorinated nature of (R)-6-Fluoro-indan-1-ylamine distinguishes it from its analogs, as fluorination often enhances metabolic stability and receptor binding affinity in drug design.
Applications
The compound's applications extend across various fields:
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Medicinal Chemistry:
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Precursor for pharmaceutical agents targeting neurological conditions.
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Organic Synthesis:
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Intermediate for creating complex molecules with tailored properties.
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Research Tool:
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Used to study the effects of chirality and fluorination on biological activity.
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Safety and Handling
According to available material safety data sheets (MSDS), (R)-6-Fluoro-indan-1-ylamine is primarily used in laboratory settings and requires standard precautions:
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